
1-Butyne
Overview
Description
1-Butyne, also known as ethylacetylene, is an organic compound with the chemical formula CH₃CH₂C≡CH. It is a terminal alkyne, characterized by the presence of a triple bond between two carbon atoms at the end of the molecule. This compound is a colorless, combustible gas with a slightly sweet odor and is commonly used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyne can be synthesized through several methods. One common laboratory method involves the dehydrohalogenation of 1,2-dibromoethane using a strong base such as sodium amide (NaNH₂). This reaction follows an E2 elimination mechanism, resulting in the formation of the triple bond in this compound .
Industrial Production Methods: Industrially, this compound is often produced as a byproduct during the steam cracking of petroleum products. This process involves the thermal decomposition of hydrocarbons at high temperatures, leading to the formation of various alkenes and alkynes, including this compound .
Chemical Reactions Analysis
Hydrogenation
1-Butyne undergoes catalytic hydrogenation to form alkanes or alkenes depending on reaction conditions:
\text{CH}_3\text{C}\equiv \text{CH}\xrightarrow{\text{H}_2/\text{Pd}}\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_3\(\text{Butane})
Selective partial hydrogenation with Lindlar’s catalyst yields cis-2-butene .
Halogenation and Hydrohalogenation
This compound reacts with halogens (X₂) and hydrogen halides (HX) via electrophilic addition:
Reaction Type | Reagent | Product |
---|---|---|
Halogenation | Cl₂/Br₂ | 1,2-Dihalo-1-butene |
Hydrohalogenation | HCl/HBr | 1-Halo-1-butene |
Steric and electronic factors favor anti-Markovnikov addition in hydrohalogenation .
Reactions with Radical Species
Computational studies reveal barrierless radical addition mechanisms:
Ethynyl Radical (C₂H) Association
Product distribution depends on collision energy and attack site :
Collision Energy (kJ/mol) | Major Products | Yield (%) |
---|---|---|
< 50 | 2-Ethynyl-1,3-butadiene + H | 65–70 |
> 100 | Ethynylallene + CH₃ | 55–60 |
Minor pathways produce diacetylene (C₄H₂) and C₂H₅ radicals .
Methylidyne Radical (CH) Reactions
CH addition forms C₄H₄ isomers:
Smaller hydrocarbons (C₂H₄, CH₃) form via secondary decomposition.
Thermal Decomposition
At 1100–1600 K, this compound decomposes via:
Competing isomerization to 1,2-butadiene occurs at lower temperatures.
Acid-Base Reactions
The terminal hydrogen (pKa ≈ 25) reacts with strong bases:
Acetylides serve as nucleophiles in C–C bond-forming reactions .
Condensation and Polymerization
This compound participates in cyclotrimerization with transition-metal catalysts to form substituted benzenes. Controlled polymerization yields poly(this compound) with conjugated backbone structures .
Key Research Findings Table
Scientific Research Applications
Organic Synthesis
1-Butyne serves as a versatile building block in organic synthesis. It is used to produce a variety of chemical compounds through reactions such as:
- Alkyne Metathesis : This reaction involves the exchange of alkyne groups between different molecules, allowing for the creation of new alkynes. This compound can be utilized to synthesize longer carbon chains or branched alkynes.
- Hydrogenation : this compound can be selectively hydrogenated to produce butenes or butanes. This process is critical in refining processes where unsaturated hydrocarbons are converted into more stable saturated forms .
- Condensation Reactions : The compound can react with formaldehyde in a condensation reaction to yield alcohols or other functionalized products .
Catalysis
This compound is frequently employed in catalytic reactions, particularly those involving metal catalysts. Some notable applications include:
- Gold-Catalyzed Reactions : Research has shown that this compound can be used as a nucleophile in gold-catalyzed alkynylation reactions, leading to the formation of complex organic molecules .
- Palladium-Catalyzed Hydrogenation : A kinetic study demonstrated that this compound undergoes liquid-phase hydrogenation over palladium-alumina catalysts, which is vital for the selective removal of this compound from hydrocarbon mixtures .
Material Science
In material science, this compound's properties make it suitable for various applications:
- Polymer Production : It can be used in the production of polymers like polybutadiene through copolymerization processes. This application is essential in creating materials with specific mechanical properties.
- Specialty Gas Mixtures : this compound is utilized in specialty gas mixtures for instrument calibration and organic synthesis, although it does not have significant industrial applications on its own .
Case Study 1: Hydrogenation Kinetics
A study investigated the kinetics of liquid-phase hydrogenation of this compound over commercial palladium-alumina catalysts. The results indicated that the reaction conditions significantly affect the selectivity and conversion rates, demonstrating the importance of catalyst choice in optimizing hydrogenation processes .
Case Study 2: Gold-Catalyzed Alkynylation
Research focusing on gold-catalyzed alkynylation reactions highlighted how this compound acts as a nucleophile to form various products when reacted with electrophiles such as imines and aldehydes. This study emphasized the efficiency and versatility of using terminal alkynes like this compound in synthetic organic chemistry .
Data Table
Application Area | Specific Use Case | Key Findings/Notes |
---|---|---|
Organic Synthesis | Alkyne Metathesis | Facilitates creation of branched and longer alkynes |
Hydrogenation | Selective conversion to butenes/butanes | |
Condensation with Formaldehyde | Yields functionalized alcohols | |
Catalysis | Gold-Catalyzed Reactions | Effective nucleophile for complex molecule synthesis |
Palladium-Catalyzed Hydrogenation | Important for selective removal in refining | |
Material Science | Polymer Production | Used in producing polybutadiene |
Specialty Gas Mixtures | Employed for calibration and synthesis |
Mechanism of Action
The reactivity of 1-Butyne is primarily due to its triple bond, which consists of one sigma bond and two pi bonds. The pi bonds are more reactive and can participate in various addition reactions. The acidic hydrogen on the terminal carbon allows this compound to form acetylide anions in the presence of strong bases, which can further react with electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Butyne can be compared with other alkynes, such as 2-Butyne and butadiene:
2-Butyne: Unlike this compound, 2-Butyne has the triple bond located in the middle of the molecule. This difference in structure leads to variations in reactivity and physical properties.
These comparisons highlight the unique properties of this compound, particularly its terminal triple bond, which imparts distinct reactivity and applications.
Biological Activity
1-Butyne, a terminal alkyne with the chemical formula C₄H₆, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound, highlighting its implications in various fields such as pharmacology and toxicology.
This compound is characterized by its triple bond between the first carbon atoms in its linear chain. This structure not only influences its reactivity but also its biological interactions. The compound can be synthesized through various methods, including:
- Dehydrohalogenation of 1-bromobutane.
- Elimination reactions involving alcohols.
These synthetic routes are crucial for obtaining this compound in sufficient purity for biological testing.
Antiproliferative Effects
Recent studies have indicated that this compound exhibits antiproliferative activity against certain cancer cell lines. For instance, research has shown that at specific concentrations, this compound can inhibit cell growth and induce apoptosis in cancer cells. The following table summarizes the findings related to the antiproliferative activity of this compound:
Concentration (µM) | Cell Line | Viability (%) | LDH Release (U/mL) |
---|---|---|---|
10 | A375 | 88.94 | 0.106 |
30 | A375 | 98.63 | 0.109 |
10 | BJ | 117.96 | 0.104 |
30 | BJ | 168.67 | 0.094 |
The data indicate that while higher concentrations may not significantly enhance toxicity, they do affect cell viability and lactate dehydrogenase (LDH) release, suggesting cytotoxic effects at certain dosages .
Antimicrobial Activity
In addition to its antiproliferative properties, studies have explored the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness:
- Staphylococcus aureus : MIC values around 50 µg/mL.
- Escherichia coli : MIC values around 100 µg/mL.
These findings suggest that while this compound may not be a potent antimicrobial agent, it possesses some inhibitory effects against specific pathogens .
Toxicological Studies
The inhalation of butyne-related compounds has raised concerns regarding their safety profile. Case studies have documented instances of toxicity associated with butane exposure, which is chemically similar to butyne. Notably:
Q & A
Basic Research Questions
Q. How can the terminal alkyne structure of 1-butyne be experimentally distinguished from internal alkynes like 2-butyne?
- Methodological Answer : Use infrared (IR) spectroscopy to identify the C≡C stretching frequency (~3300 cm⁻¹ for terminal alkynes, which is sharper and more intense due to terminal proton availability). Nuclear magnetic resonance (NMR) spectroscopy also differentiates them: this compound exhibits a terminal proton signal at ~1.8–2.1 ppm (¹H NMR), while internal alkynes lack this feature. X-ray crystallography provides definitive structural confirmation .
Q. What experimental techniques are most reliable for determining this compound's vapor-liquid equilibrium properties?
- Methodological Answer : Employ static or dynamic vapor pressure measurement systems combined with the Antoine equation () to model phase behavior. Calorimetric methods (e.g., differential scanning calorimetry) validate enthalpy of vaporization () values, as demonstrated in studies reporting at 281 K . Cross-validate results using gas chromatography (GC) with standardized reference materials to ensure reproducibility.
Q. What safety protocols are critical when handling this compound in laboratory syntheses?
- Methodological Answer : Store this compound in inert atmospheres (e.g., nitrogen) to prevent explosive polymerization. Use flame-resistant equipment and conduct reactions in fume hoods due to its low flash point (-80°C). Monitor for acetylide formation by avoiding contact with strong bases or metals like copper or silver .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported melting points () of this compound across studies?
- Methodological Answer : Analyze experimental conditions from conflicting data (e.g., Pomerantz et al. (147.28 K) vs. Boord et al. (147.49 K)). Differences may arise from impurities, calibration errors, or measurement techniques (e.g., adiabatic vs. differential calorimetry). Implement high-purity synthesis protocols (>99.9%) and use traceable thermocouples with NIST-calibrated instruments. Statistical meta-analysis of historical datasets can identify systematic biases .
Q. What strategies optimize catalytic hydrogenation of this compound to 1-butene while minimizing over-reduction to butane?
- Methodological Answer : Use Lindlar catalysts (Pd/CaCO₃ with quinoline) for selective semi-hydrogenation. Monitor reaction kinetics via in-situ FTIR or GC-MS to terminate at the alkene stage. Adjust H₂ pressure (1–2 atm) and solvent polarity (e.g., ethanol vs. hexane) to control reaction selectivity. Computational modeling (DFT) of adsorption energies on catalyst surfaces can further guide optimization .
Q. How do solvent effects influence the acid-base reactivity of this compound in ammonia solutions?
- Methodological Answer : Conduct titration experiments in aprotic solvents (e.g., THF) to isolate the deprotonation equilibrium (). Compare pKa values using UV-Vis spectroscopy with pH-sensitive probes. Solvent polarity adjustments (via Kamlet-Taft parameters) reveal stabilization effects on the conjugate base, critical for predicting reaction pathways .
Q. Data Contradiction & Analysis
Q. What methodologies resolve conflicting enthalpy of fusion () values for this compound?
- Methodological Answer : Re-evaluate calorimetric data using the Clausius-Clapeyron equation () with entropy values () from Aston et al. (1950). Discrepancies (e.g., 6.03 vs. 6.029 kJ/mol) may stem from isotopic purity or thermal lag. Replicate experiments with modern adiabatic calorimeters and report uncertainties as ±0.1 kJ/mol .
Q. Synthesis & Characterization
Q. How can researchers validate the identity of this compound derivatives in novel organometallic complexes?
- Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) to confirm metal-alkyne bonding with ¹³C NMR to detect deshielded carbons adjacent to the triple bond. Compare experimental IR spectra with DFT-calculated vibrational modes for assignment accuracy. Elemental analysis ensures stoichiometric consistency .
Q. Tables of Key Thermodynamic Data (Referenced from )
Property | Value | Method | Reference |
---|---|---|---|
147.28–147.49 K | Calorimetry | ||
23.7–24.5 kJ/mol (at 281 K) | Static vapor pressure measurement | ||
40.89 J/mol·K | Adiabatic calorimetry |
Properties
IUPAC Name |
but-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKYADYSIPSCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Record name | ETHYL ACETYLENE, STABILIZED | |
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URL | https://cameochemicals.noaa.gov/chemical/3370 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029141 | |
Record name | 1-Butyne | |
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Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas; [CAMEO] Odor of garlic; [Matheson Tri-Gas MSDS] | |
Record name | ETHYL ACETYLENE, STABILIZED | |
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CAS No. |
107-00-6 | |
Record name | ETHYL ACETYLENE, STABILIZED | |
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Record name | 1-Butyne | |
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Record name | But-1-yne | |
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Record name | 1-BUTYNE | |
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Retrosynthesis Analysis
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